molecular formula C16H17FO2 B14532784 1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol CAS No. 62663-52-9

1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol

Cat. No.: B14532784
CAS No.: 62663-52-9
M. Wt: 260.30 g/mol
InChI Key: RKURLURBBOZFLH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a butane-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol typically involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a Grignard reaction with 1,4-dibromobutane to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-fluorophenyl)-1-phenylbutanone, while reduction can produce 1-(4-fluorophenyl)-1-phenylbutane.

Scientific Research Applications

1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the hydroxyl groups can form hydrogen bonds with active sites, modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanol: Shares the fluorophenyl group but has a simpler structure.

    1-Phenylbutane-1,4-diol: Lacks the fluorophenyl group, resulting in different chemical properties.

    4-Fluorophenylpiperazine: Contains the fluorophenyl group but has a different core structure.

Uniqueness: 1-(4-Fluorophenyl)-1-phenylbutane-1,4-diol is unique due to the combination of its fluorophenyl and phenyl groups attached to a butane-1,4-diol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62663-52-9

Molecular Formula

C16H17FO2

Molecular Weight

260.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-phenylbutane-1,4-diol

InChI

InChI=1S/C16H17FO2/c17-15-9-7-14(8-10-15)16(19,11-4-12-18)13-5-2-1-3-6-13/h1-3,5-10,18-19H,4,11-12H2

InChI Key

RKURLURBBOZFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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